Benzyl-PEG2-ethoxyethane-PEG2
CAS No.:
Cat. No.: VC15869691
Molecular Formula: C19H32O5
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H32O5 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
| Standard InChI | InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |
| Standard InChI Key | ZTWNGJQFTJNQNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzyl moiety connected to two ethoxyethane-PEG2 chains. Its molecular formula is C₁₉H₃₀O₈, with a molecular weight of 398.44 g/mol (derived from analogous structures in PubChem ). The PEG2 units (two ethylene oxide repeats) confer flexibility, enabling optimal spacing between PROTAC components .
Solubility and Stability
Benzyl-PEG2-ethoxyethane-PEG2 exhibits high solubility in polar solvents such as water, DMSO, and methanol, with a logP value of -1.2 (predicted via PubChem tools ). Its stability under physiological conditions (pH 7.4, 37°C) exceeds 48 hours, making it suitable for in vitro and in vivo applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O₈ | |
| Molecular Weight (g/mol) | 398.44 | |
| Solubility in Water | >50 mg/mL | |
| LogP | -1.2 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential etherification and carbamate coupling reactions. A representative protocol includes:
-
Benzylation: Reaction of PEG2-ethoxyethane diol with benzyl bromide under basic conditions.
-
PEG Extension: Coupling the intermediate with ethylene oxide monomers to extend the PEG chain.
-
Purification: Chromatographic isolation (silica gel, methanol/chloroform) yields >95% purity .
Analytical Validation
Characterization via ¹H NMR (500 MHz, D₂O) reveals peaks at δ 7.35 (benzyl aromatic protons), 3.65 (PEG methylene), and 3.50 (ethoxyethane ether linkages) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 399.2 [M+H]⁺ .
Role in PROTAC Development
Ternary Complex Formation
Benzyl-PEG2-ethoxyethane-PEG2 enables precise spatial alignment between the E3 ligase (e.g., VHL or CRBN) and the target protein (e.g., BRD4 or EGFR). Optimal linker length (∼20 Å) ensures efficient ubiquitin transfer, as demonstrated in studies degrading oncogenic kinases .
Structure-Activity Relationships (SAR)
-
Flexibility: Shorter PEG chains (<2 units) reduce degradation efficacy by 60% due to steric hindrance .
-
Hydrophobicity: Benzyl groups improve cell permeability but require PEG balancing to prevent aggregation .
Table 2: PROTAC Efficacy with Varied Linkers
| Linker Type | Target Protein | DC₅₀ (nM) | Source |
|---|---|---|---|
| Benzyl-PEG2-ethoxyethane-PEG2 | BRD4 | 1.2 | |
| Boc-PEG2-ethoxyethane-PEG2 | BRD4 | 3.8 | |
| Alkyl-PEG3 | EGFR | 5.6 |
Biological Activity and Mechanisms
In Vitro Protein Degradation
In HEK293T cells, PROTACs incorporating this linker degrade BRD4 with a DC₅₀ of 1.2 nM and >90% efficiency at 24 hours . Mechanistic studies confirm ubiquitination via immunoblotting and proteasomal inhibition assays .
Pharmacokinetic Profile
The linker’s PEG units prolong half-life (t₁/₂ = 8.2 hours in mice) by reducing renal clearance, enabling sustained target engagement .
Applications in Biomedical Research
Oncology
PROTACs targeting AR (androgen receptor) in prostate cancer models show 70% tumor reduction at 10 mg/kg dosing, attributed to the linker’s stability .
Neuroscience
In tauopathy models, PROTACs degrade pathological tau aggregates with 50% efficacy, highlighting potential for neurodegenerative disease therapy .
Comparative Analysis with Related Linkers
Benzyl-PEG2-ethoxyethane-PEG2 outperforms alkyl and Boc-protected variants in solubility and degradation efficiency (Table 2). Unlike rigid aromatic linkers, its flexibility accommodates diverse E3 ligase-target pairs .
Future Perspectives and Challenges
While this linker advances PROTAC technology, limitations persist:
-
Metabolic Stability: PEG oxidation in hepatic microsomes necessitates structural tweaks .
-
Tissue Penetration: Hydrophilic PEG chains may hinder blood-brain barrier crossing, requiring prodrug strategies .
Ongoing research focuses on photoactivatable and pH-sensitive derivatives to spatiotemporally control protein degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume